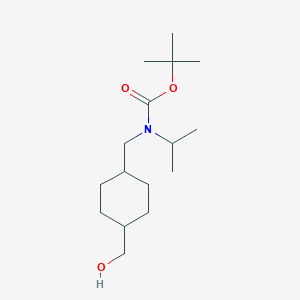
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through hydrogenation of benzene or by cyclization of appropriate precursors.
Introduction of the hydroxymethyl group: This can be achieved through hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl chloride and a strong base.
Formation of the carbamate: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the carbamate functional group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions, often facilitated by strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Protein Modification: Can be used to modify proteins through carbamate formation.
Medicine
Drug Development:
Prodrug Design: The carbamate group can be used to design prodrugs that release active compounds in vivo.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and cyclohexyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups.
Cyclohexyl carbamate: Lacks the tert-butyl and hydroxymethyl groups.
Isopropyl carbamate: Lacks the tert-butyl, cyclohexyl, and hydroxymethyl groups.
Uniqueness
tert-Butyl (((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)(isopropyl)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler carbamates. The presence of the hydroxymethyl group allows for further functionalization, while the cyclohexyl ring provides structural rigidity.
特性
分子式 |
C16H31NO3 |
|---|---|
分子量 |
285.42 g/mol |
IUPAC名 |
tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H31NO3/c1-12(2)17(15(19)20-16(3,4)5)10-13-6-8-14(11-18)9-7-13/h12-14,18H,6-11H2,1-5H3 |
InChIキー |
MKRHRGLARFFFLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1CCC(CC1)CO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)

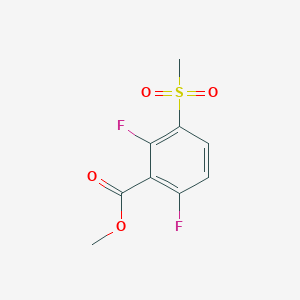
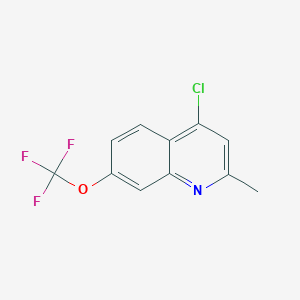
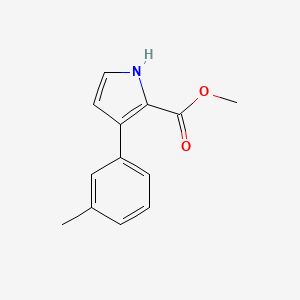
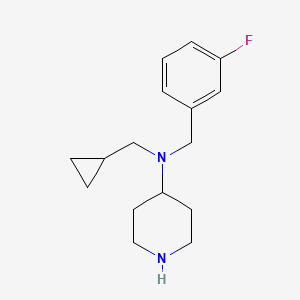
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
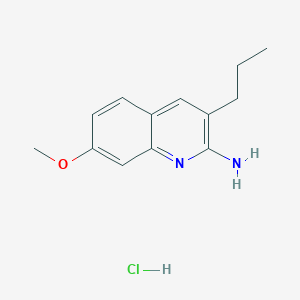
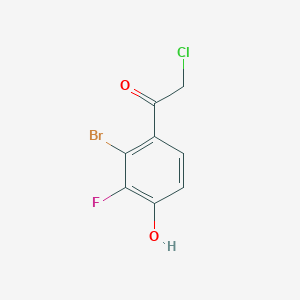

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

